N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide
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Overview
Description
N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.
Procedure: The 4-(Trifluoromethoxy)benzaldehyde is reacted with propargylamine under reflux conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Trifluoromethyl)phenyl]methyl}prop-2-ynamide
- N-{[4-(Methoxy)phenyl]methyl}prop-2-ynamide
- N-{[4-(Chloromethoxy)phenyl]methyl}prop-2-ynamide
Uniqueness
N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
Molecular Formula |
C11H8F3NO2 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]prop-2-ynamide |
InChI |
InChI=1S/C11H8F3NO2/c1-2-10(16)15-7-8-3-5-9(6-4-8)17-11(12,13)14/h1,3-6H,7H2,(H,15,16) |
InChI Key |
MHDJSWXIQJJUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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